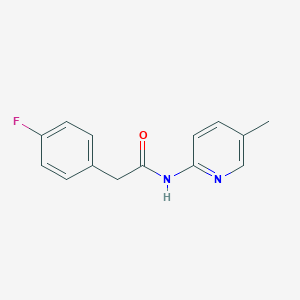
2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
The compound belongs to a category of organic molecules that have been extensively studied for their diverse chemical and physical properties. This molecule, like others in its class, is characterized by the presence of fluorophenyl and pyridinyl groups attached to an acetamide backbone, which contributes to its unique chemical behavior and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including direct fluorination, amidation, and the use of specific reagents to introduce fluorine atoms or modify the molecular structure for desired properties. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a related compound, is synthesized via direct fluorination of its sodium salt precursor, demonstrating the complexity and precision required in synthetic strategies (Banks, Besheesh, & Tsiliopoulos, 1996).
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of compounds similar to 2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide. Research focusing on enantiomerically pure derivatives of phenylpiracetam, a structural analog with a similar pharmacophore, demonstrates the impact of stereochemistry on biological properties. Enantiomers of these compounds exhibit significant differences in their pharmacological effects, underlining the importance of stereochemistry in drug design and the potential for optimizing the therapeutic profile of related compounds (Veinberg et al., 2015).
Metabolism and Genetic Variability
The metabolism of drugs sharing core structures with 2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, such as paracetamol, involves multiple pathways including glucuronidation, sulfation, and oxidation. Genetic variability can significantly influence the metabolism of these drugs, affecting their efficacy and toxicity. This highlights the necessity of considering genetic factors in the clinical application of these compounds to optimize therapeutic outcomes (Zhao & Pickering, 2011).
Environmental Toxicology and Elimination Strategies
The environmental impact of acetamide and its derivatives, including those structurally related to 2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, has been documented. Studies on the biological effects and toxicology of acetamide and its derivatives offer insights into their environmental fate and the strategies for their elimination from water, highlighting the broader ecological considerations of pharmaceutical pollution (Kennedy, 2001).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil, demonstrate the utility of fluorine chemistry in enhancing the precision of cancer treatment. By studying the synthesis, metabolism, and biodistribution of these compounds, researchers aim to improve the efficacy and specificity of cancer therapeutics. This research underscores the potential of incorporating fluorine into pharmaceuticals like 2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide for targeted therapeutic applications (Gmeiner, 2020).
Hepatotoxicity and Drug Safety
The safety profile of compounds related to 2-(4-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, particularly their hepatotoxicity, is a critical area of research. Studies on paracetamol, a structurally related compound, highlight the risks associated with overdose and chronic use, emphasizing the importance of monitoring and managing potential liver toxicity in drugs with similar profiles (Tittarelli et al., 2017).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-2-7-13(16-9-10)17-14(18)8-11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCVUHBZQDIALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)
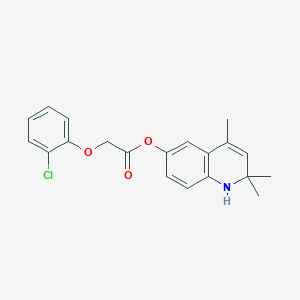



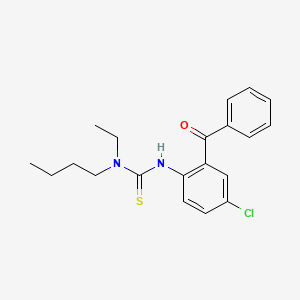
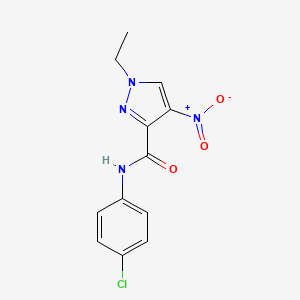
![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)
![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)
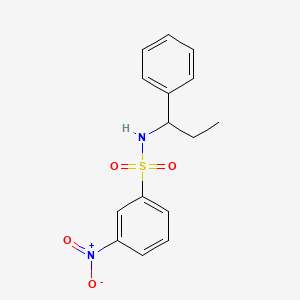

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)